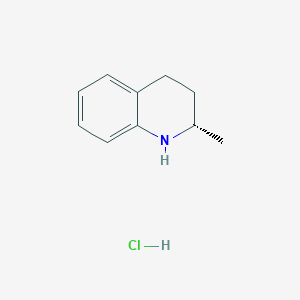
4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide;hydrobromide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Phenoxy Group: This step involves the nucleophilic aromatic substitution of a halogenated quinazoline with phenol.
Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction using a suitable coupling reagent like EDCI or HATU.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazoline derivatives.
Medicine: As a potential therapeutic agent for diseases where quinazoline derivatives have shown efficacy, such as cancer and neurodegenerative diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dihydroquinazolines: These compounds share the quinazoline core and have similar biological activities.
Phenoxyquinazolines: These compounds have a phenoxy group attached to the quinazoline core and are used in similar applications.
Uniqueness
4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide is unique due to its specific combination of functional groups, which can lead to distinct biological activities and chemical reactivity. The presence of the dicyclohexyl and N-methyl groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C31H43BrN4O2 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
4-(2-amino-6-phenoxy-4H-quinazolin-3-yl)-N,4-dicyclohexyl-N-methylbutanamide;hydrobromide |
InChI |
InChI=1S/C31H42N4O2.BrH/c1-34(25-13-7-3-8-14-25)30(36)20-19-29(23-11-5-2-6-12-23)35-22-24-21-27(17-18-28(24)33-31(35)32)37-26-15-9-4-10-16-26;/h4,9-10,15-18,21,23,25,29H,2-3,5-8,11-14,19-20,22H2,1H3,(H2,32,33);1H |
InChI Key |
VGVAFQCNHPUPFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC=C5)N=C3N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


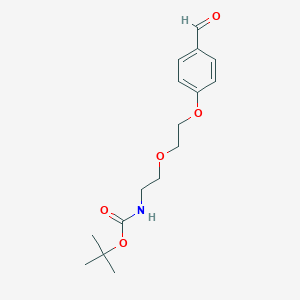


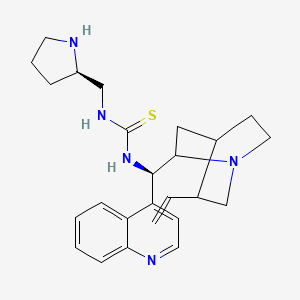
![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)
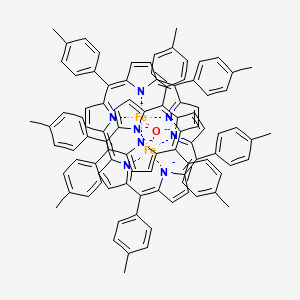
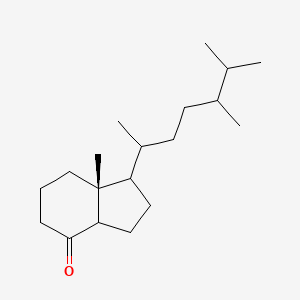
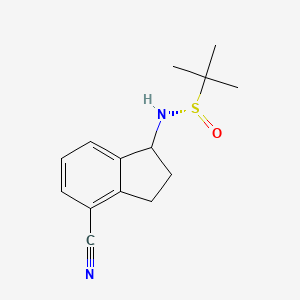
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/new.no-structure.jpg)
![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)
![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)
